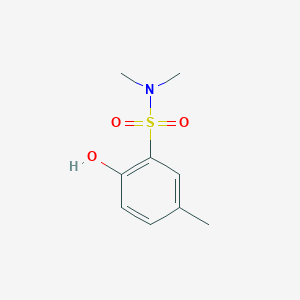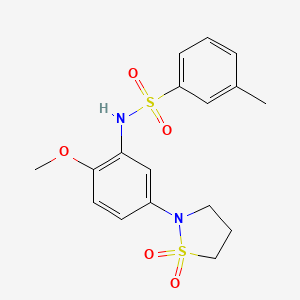![molecular formula C30H32FN3O4S B2891675 N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide CAS No. 866154-35-0](/img/structure/B2891675.png)
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide, commonly known as BAY 61-3606, is a potent and selective inhibitor of the protein tyrosine kinase Syk. It is an important research tool in the field of immunology and has potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Applications De Recherche Scientifique
Synthesis and Characterization of Aromatic Polyamides
One notable application involves the synthesis and characterization of aromatic polyamides. These polyamides are synthesized through direct polycondensation from diacid precursors derived from tert-butylhydroquinone, displaying high inherent viscosities, excellent solubility in organic solvents, and the ability to form transparent and tough films. These materials are characterized by high glass transition temperatures and significant thermal stability, making them suitable for high-performance applications (Yang, Hsiao, & Yang, 1999).
Development of Low Dielectric Constant Polyimides
Another significant application is in the development of novel polyimides (PIs) with low dielectric constants. By incorporating tert-butyl side groups, these PIs exhibit decreased intermolecular forces and increased interchain distances, leading to materials with low dielectric constants, excellent solubility, and high glass transition temperatures. Such properties are highly desirable for applications in the electronics industry, where materials with low dielectric constants are needed for insulating layers in microelectronic devices (Chern & Tsai, 2008).
Antitumor Drugs Development
Research has also explored the use of sulfonamide derivatives, including structures similar to N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide, as parent compounds in the design of antitumor agents. These studies aim to develop potent antitumor agents with low toxicity, demonstrating the chemical's versatility beyond materials science into biomedical applications (Huang, Lin, & Huang, 2001).
Fluorescent Chemosensors
Furthermore, derivatives of similar chemical structures have been utilized in the development of fluorescent chemosensors. These chemosensors are designed for the selective detection of ions, such as cobalt ions, in various solutions, showcasing the chemical's utility in analytical chemistry and environmental monitoring applications (Li et al., 2006).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinases .
Mode of Action
Similar compounds have been found to inhibit cyclin-dependent kinases , which are key regulators of cell cycle progression.
Biochemical Pathways
Inhibition of cyclin-dependent kinases can lead to cell cycle arrest, thereby preventing cell proliferation .
Propriétés
IUPAC Name |
N-[4,6-bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN3O4S/c1-29(2,3)20-7-13-23(14-8-20)37-26-19-27(38-24-15-9-21(10-16-24)30(4,5)6)33-28(32-26)34-39(35,36)25-17-11-22(31)12-18-25/h7-19H,1-6H3,(H,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSSXAMFRMXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2891592.png)

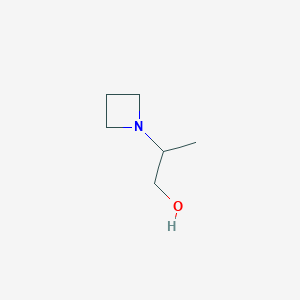
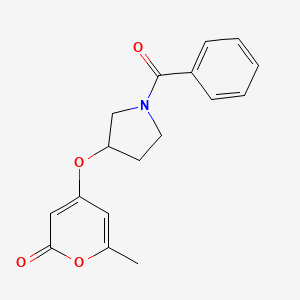
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)
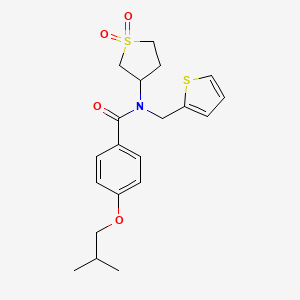

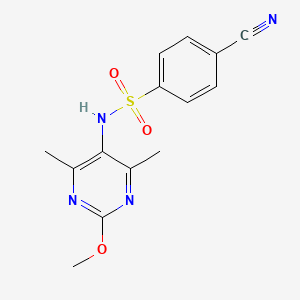
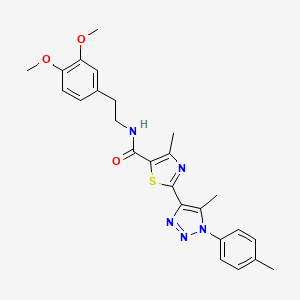
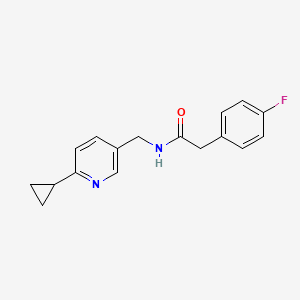

![(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2891613.png)
